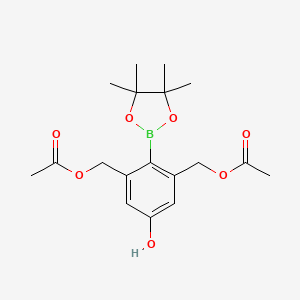
(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a boronate ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 5-hydroxy-1,3-phenylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. This reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for these reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The boronate ester can be reduced to form the corresponding boronic acid.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Boronic acids
Substitution: Various substituted phenylene derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.
Biology
In biological research, derivatives of this compound can be used as probes for studying enzyme activity and protein interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful for targeting specific biomolecules.
Medicine
In medicine, this compound and its derivatives have potential applications in drug development. The ability to modify the boronate ester group allows for the design of molecules with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate involves its ability to form reversible covalent bonds with diols. This interaction can inhibit the activity of enzymes that require diols for their function, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the acetylated hydroxyl groups.
Boronate Esters: Various boronate esters with different substituents can be compared based on their reactivity and stability.
Uniqueness
The unique combination of the boronate ester and acetylated hydroxyl groups in (5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate provides it with distinct reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C18H25BO7 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
[3-(acetyloxymethyl)-5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C18H25BO7/c1-11(20)23-9-13-7-15(22)8-14(10-24-12(2)21)16(13)19-25-17(3,4)18(5,6)26-19/h7-8,22H,9-10H2,1-6H3 |
Clé InChI |
SEKOYHIPCXAWPE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2COC(=O)C)O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















